8-Methoxy-3,4-dihydro-1H-benzo[c]azepin-5(2H)-one hydrochloride is a chemical compound with significant interest in medicinal chemistry and pharmacology. This compound is classified as a benzoazepine, which is a type of heterocyclic compound containing a benzene ring fused to a seven-membered nitrogen-containing ring. Its chemical structure allows it to interact with various biological targets, making it a subject of research for potential therapeutic applications.
The compound has the CAS Number 187601-84-9 and is also known by several synonyms, including 8-methoxy-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one. It is categorized under the broader classification of benzoazepines, which are known for their diverse pharmacological activities, including anxiolytic and antidepressant effects .
The synthesis of 8-methoxy-3,4-dihydro-1H-benzo[c]azepin-5(2H)-one hydrochloride can be achieved through various methodologies. A notable approach involves the annulation of the benzazepinone nucleus via a one-pot reaction that incorporates different heterocyclic compounds such as pyrazoles and isoxazoles. This method utilizes oxoketene dithioacetal derivatives, which react with amines and other nucleophiles to form the desired product efficiently .
The general synthetic pathway may include:
8-Methoxy-3,4-dihydro-1H-benzo[c]azepin-5(2H)-one hydrochloride can participate in various chemical reactions due to its functional groups. Key reactions include:
These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for 8-methoxy-3,4-dihydro-1H-benzo[c]azepin-5(2H)-one hydrochloride primarily involves interaction with neurotransmitter receptors in the central nervous system. Research suggests that this compound may act as an antagonist or modulator at specific receptor sites, influencing pathways related to anxiety, depression, and possibly other mood disorders .
Data indicate that compounds within this class can affect serotonin receptors, particularly the serotonin 5-HT2C receptor, which plays a significant role in mood regulation.
The physical properties of 8-methoxy-3,4-dihydro-1H-benzo[c]azepin-5(2H)-one hydrochloride include:
Chemical properties include:
8-Methoxy-3,4-dihydro-1H-benzo[c]azepin-5(2H)-one hydrochloride has potential applications in various fields:
Ring-closing strategies for the benzoazepinone scaffold significantly impact receptor binding affinity and selectivity. Research on σ2 receptor ligands demonstrates that constrained ring systems are crucial for optimal biological activity. In comparative studies of fused ring analogs (5- to 7-membered), the 6-membered tetrahydroisoquinoline variant exhibited exceptional σ2 affinity (Ki = 8.2 nM) and selectivity (1573-fold over σ1), attributed to its optimal spatial orientation for receptor interactions [5]. By contrast, open-chain analogs suffered a 1700-fold decrease in σ2 affinity while retaining σ1 binding, underscoring the irreplaceable role of conformational restriction in azepine-based therapeutics. Furthermore, nitrogen positioning within the ring proved critical: isomers with nitrogen adjacent to the aromatic ring (e.g., compound 5) showed drastically reduced affinity for both receptor subtypes [5].
Table 1: Impact of Ring Size/Constraint on σ Receptor Binding Affinity
Compound | Structure | Ki σ2 (nM) | σ2 Selectivity (vs. σ1) |
---|---|---|---|
Tetrahydroisoquinoline (6-membered) | Constrained fused ring | 8.2 | 1573-fold |
Open-chain analog (2) | Flexible backbone | 4616 | 0.2-fold |
7-Membered ring (4) | Expanded fused ring | 734 | 8.5-fold |
5-Membered ring (3) | Smaller fused ring | 0.82 | 1758-fold |
While classical synthetic routes to 8-methoxy-3,4-dihydro-1H-benzo[c]azepin-5(2H)-one rely on linear sequences (e.g., alkylation/reduction or phthalimide protection/deprotection), recent advances emphasize enantioselective catalysis for accessing stereochemically pure intermediates. Although direct asymmetric synthesis of this specific scaffold is underdeveloped in the retrieved literature, its structural similarity to bioactive tetrahydrobenzazepines (e.g., σ2 ligands) drives demand for chiral resolution technologies [3]. Key challenges include controlling stereocenters adjacent to the azepinone carbonyl and nitrogen. Industry suppliers (e.g., Alchem Pharmtech) offer enantiopure benzazepine derivatives, implying the adoption of chiral auxiliaries, asymmetric hydrogenation, or enzymatic resolution in large-scale production [3] [4]. Future methodological focus should target catalytic desymmetrization or dynamic kinetic resolution during ring closure to access stereodefined variants of the title compound.
The C8 methoxy group of 8-methoxy-3,4-dihydro-1H-benzo[c]azepin-5(2H)-one serves as a versatile handle for late-stage derivatization, though its electron-donating nature renders it resistant to classical electrophilic substitution. Research on analogous systems reveals two strategic approaches:
Table 2: Synthetic Routes to C8-Modified Benzoazepinones
Method | Reagents/Conditions | Key Product | Application |
---|---|---|---|
Directed Lithiation | LDA, -78°C; then Electrophile | 8-Hydroxy-7-substituted derivatives | Building blocks for SAR |
Oxidative Demethylation | BBr3, CH2Cl2 | C8-phenol | Intermediate for ethers/esters |
Reductive Deoxygenation | Pd/C, H2; or Silanes | 8-Deoxy analogs | Lipophilicity enhancement |
Traditional synthesis of 8-methoxy-3,4-dihydro-1H-benzo[c]azepin-5(2H)-one involves multi-step sequences with stoichiometric metallic reductants (e.g., LiAlH4) and toxic solvents, generating significant waste [5]. Recent efforts prioritize atom-economical ring closures and catalytic methods:
Notably, instability studies of benzoazepinone analogs in assay buffers (e.g., demethylation of compound 8) highlight the need for benign reaction media early in synthesis to prevent decomposition [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: